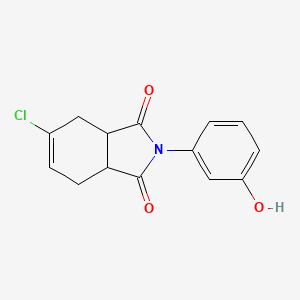![molecular formula C18H29NO6 B5215869 N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, commonly known as DMPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEA belongs to the class of compounds known as beta-adrenergic agonists, which are known to have a variety of physiological effects.
Applications De Recherche Scientifique
DMPEA has been studied for its potential therapeutic applications in a variety of fields, including cardiology, respiratory medicine, and neurology. In cardiology, DMPEA has been shown to have positive inotropic effects, which means it can increase the strength of heart contractions. This makes it a potential treatment for heart failure. In respiratory medicine, DMPEA has been shown to have bronchodilatory effects, which means it can help open up airways. This makes it a potential treatment for asthma. In neurology, DMPEA has been shown to have neuroprotective effects, which means it can protect neurons from damage. This makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
DMPEA works by activating beta-adrenergic receptors, which are found in many different tissues throughout the body. When these receptors are activated, they can have a variety of effects depending on the tissue they are located in. For example, in the heart, beta-adrenergic receptor activation leads to increased heart rate and contractility. In the lungs, beta-adrenergic receptor activation leads to relaxation of smooth muscle, which helps open up airways.
Biochemical and Physiological Effects:
DMPEA has a variety of biochemical and physiological effects, depending on the tissue it is acting on. In the heart, DMPEA increases heart rate and contractility, which can improve cardiac output. In the lungs, DMPEA relaxes smooth muscle, which can help open up airways and improve breathing. In the brain, DMPEA has been shown to have neuroprotective effects, which can help protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPEA in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that DMPEA can have off-target effects, meaning it can activate other receptors in addition to beta-adrenergic receptors. This can make it difficult to isolate the effects of DMPEA on a specific tissue or pathway.
Orientations Futures
There are many potential future directions for research on DMPEA. One area of interest is in the development of new treatments for heart failure, asthma, and neurodegenerative diseases. Another area of interest is in the development of new beta-adrenergic agonists that are more selective for specific tissues or pathways. Finally, there is interest in studying the long-term effects of DMPEA on various tissues and organs, as well as its potential for drug interactions with other medications.
Méthodes De Synthèse
The synthesis of DMPEA involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloro-N,N-dimethylpropanamine to form DMPEA. The oxalate salt of DMPEA is formed by reacting DMPEA with oxalic acid.
Propriétés
IUPAC Name |
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-6-7-15(12-14(13)2)19-11-10-18-9-8-17-16(3,4)5;3-1(4)2(5)6/h6-7,12,17H,8-11H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZMSRIMJLZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCNC(C)(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)

![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)